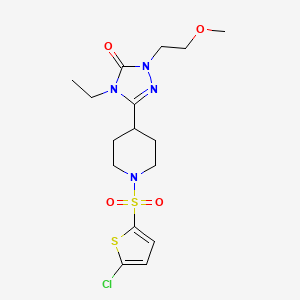
3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C16H23ClN4O4S2 and its molecular weight is 434.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Anticancer Activity
- EGFR Inhibitors: Benzimidazole derivatives containing 1,2,4-triazole showed potential as EGFR inhibitors, revealing their anti-cancer properties through molecular stabilities, conformational analyses, and molecular docking studies. The research suggests that these compounds could be potent anti-cancer agents (Karayel, 2021).
Antimicrobial Activities
- New 1,2,4-Triazole Derivatives: The synthesis and evaluation of novel 1,2,4-triazole derivatives have been explored, showing good to moderate activities against various microorganisms. This research indicates the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Type II Diabetes Drug Candidates
- S-Substituted Derivatives of 1,2,4-Triazol-3-Thiol: A study synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, evaluating their biological potential for treating type II diabetes. The findings suggest some derivatives as potent inhibitors of the α-glucosidase enzyme, offering new avenues for diabetes medication development (ur-Rehman et al., 2018).
Anticancer Agents
- Naproxen Derivatives: The synthesis and characterization of naproxen derivatives incorporating 1,2,4-triazole showed in vitro anticancer activity against prostate cancer cell lines. This research underscores the therapeutic potential of triazole-containing compounds in cancer treatment (Han et al., 2018).
Enzyme Inhibitors
- Caspase-3 Inhibition: Isatin 1,2,3-triazoles were studied for their inhibitory effects on caspase-3, a crucial enzyme in apoptosis. The research identifies potent inhibitors, contributing to the development of new therapeutic strategies for diseases associated with apoptosis (Jiang & Hansen, 2011).
Properties
IUPAC Name |
5-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O4S2/c1-3-20-15(18-21(16(20)22)10-11-25-2)12-6-8-19(9-7-12)27(23,24)14-5-4-13(17)26-14/h4-5,12H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMYOHKQZPDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
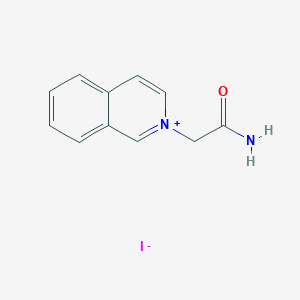
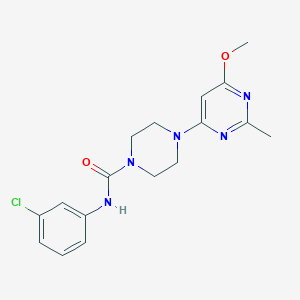
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)
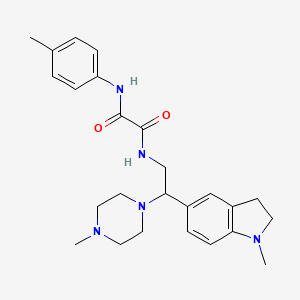
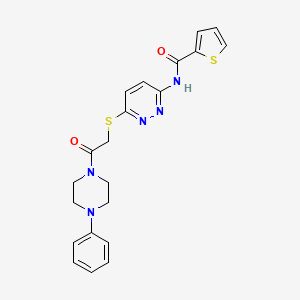
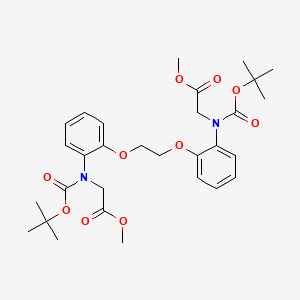

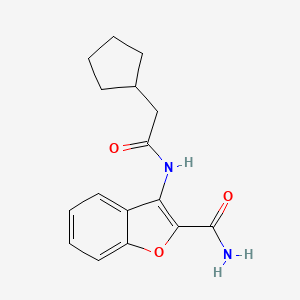
![2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2634869.png)
![2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2634870.png)
![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2634871.png)

![6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2634875.png)

